
(Thiolan-3-yl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiolan-3-yl)hydrazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a thiolane ring attached to a hydrazine moiety, with the hydrochloride salt form enhancing its solubility and stability. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Thiolan-3-yl)hydrazine hydrochloride typically involves the reaction of thiolane derivatives with hydrazine under controlled conditions. One common method includes the condensation of thiolane-3-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (Thiolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield thiolane derivatives with different functional groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products:
Aplicaciones Científicas De Investigación
(Thiolan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Thiolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound a potential candidate for drug development. The thiolane ring may also contribute to its overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Thiophene derivatives: These compounds share a similar sulfur-containing ring structure but differ in their reactivity and applications.
Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine have similar hydrazine moieties but lack the thiolane ring, resulting in different chemical properties and uses.
Uniqueness: (Thiolan-3-yl)hydrazine hydrochloride stands out due to its combined thiolane and hydrazine functionalities, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C4H11ClN2S |
|---|---|
Peso molecular |
154.66 g/mol |
Nombre IUPAC |
thiolan-3-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H10N2S.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H |
Clave InChI |
XBHYKVBYCQMLJM-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)

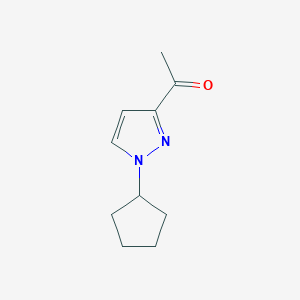
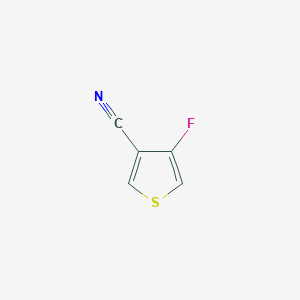
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
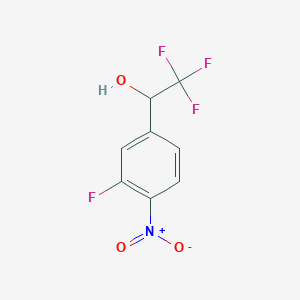
![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)
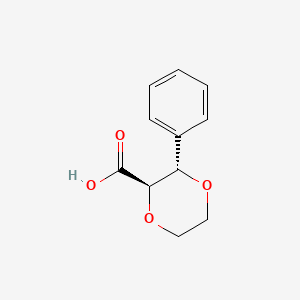
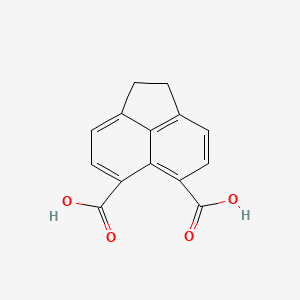



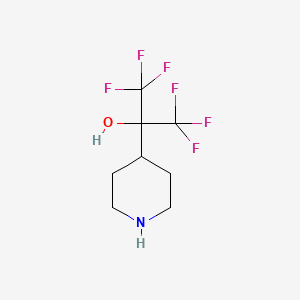
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
